molecular formula C21H21N3O3 B2987796 5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one CAS No. 338748-17-7

5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Cat. No.: B2987796
CAS No.: 338748-17-7
M. Wt: 363.417
InChI Key: GFRIEYCLZBYNFH-UHFFFAOYSA-N
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Description

5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique tricyclic structure, which includes nitrogen atoms and a nitrophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, as well as specific temperature and pressure conditions to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial production often requires optimization of reaction parameters to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may require the use of halogenating agents or other electrophiles/nucleophiles under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituent and the reaction conditions .

Scientific Research Applications

5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the nitrogen atoms in the tricyclic structure can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-10-(4-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is unique due to its specific tricyclic structure and the presence of both nitrophenyl and diazatricyclic moieties. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2,3-dimethyl-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-12-10-17-18(11-13(12)2)23-21(14-6-8-15(9-7-14)24(26)27)20-16(22-17)4-3-5-19(20)25/h6-11,21-23H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRIEYCLZBYNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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